2-Decyne

Vue d'ensemble

Description

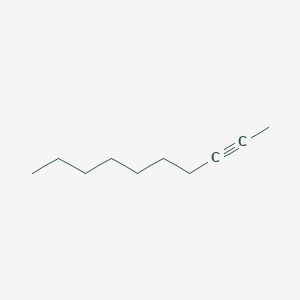

2-Decyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₁₀H₁₈, and it is a linear molecule with ten carbon atoms. The compound is notable for its unsaturated nature due to the triple bond, which imparts unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Decyne can be synthesized through several methods:

Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides.

Corey-Fuchs Reaction: This method involves converting an aldehyde to a dibromoalkene, followed by dehydrohalogenation to form the alkyne.

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

2-Decyne undergoes various chemical reactions, including:

Hydrogenation: In the presence of a catalyst like palladium on carbon, this compound can be hydrogenated to form decane.

Halogenation: Reaction with halogens such as bromine can yield dihaloalkanes.

Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride results in the formation of haloalkenes.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon, hydrogen gas, room temperature.

Halogenation: Bromine, room temperature.

Hydrohalogenation: Hydrogen chloride, room temperature.

Major Products:

Hydrogenation: Decane.

Halogenation: 2,3-Dibromodecane.

Hydrohalogenation: 2-Chlorodecane.

Applications De Recherche Scientifique

2-Decyne finds applications in various scientific research fields:

Mécanisme D'action

The mechanism of action of 2-Decyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a versatile intermediate in organic synthesis .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

2-Decyne can be compared with other alkynes such as:

1-Decyne: Similar in structure but differs in the position of the triple bond.

3-Decyne: Another positional isomer with the triple bond at the third carbon.

1-Butyne: A shorter alkyne with only four carbon atoms.

Uniqueness: this compound is unique due to its specific position of the triple bond, which influences its reactivity and applications in synthesis .

Activité Biologique

2-Decyne, a linear alkyne with the chemical formula and a molecular weight of 138.25 g/mol, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Chemical Formula :

- Molecular Weight : 138.25 g/mol

- CAS Number : 2384-70-5

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 50 µM. The apoptotic effect is mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9, which are critical for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 50 | Caspase activation |

| HeLa (cervical) | 75 | DNA fragmentation |

| A549 (lung) | 100 | Mitochondrial dysfunction |

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A study by Liu et al. (2020) found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as a topical antimicrobial agent for skin infections, patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment. The study highlighted the compound's ability to penetrate skin layers effectively while maintaining low toxicity levels.

Case Study 2: Cancer Treatment

A recent study explored the use of this compound in combination with conventional chemotherapy drugs for enhancing therapeutic outcomes in breast cancer treatment. The combination therapy led to a synergistic effect, reducing tumor size more effectively than either treatment alone, thereby providing insights into its potential as an adjunct therapy.

Propriétés

IUPAC Name |

dec-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDDSTHSVISBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178542 | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384-70-5 | |

| Record name | 2-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of a polyacetylene's side chain affect its degradation when exposed to gamma radiation?

A1: Research indicates that polyacetylenes with aliphatic side chains are significantly more susceptible to degradation from gamma radiation compared to their aromatic counterparts. [] For instance, poly(2-decyne), possessing a ten-carbon aliphatic side chain, exhibits substantial molecular weight reduction when irradiated in the presence of air. [] This degradation is attributed to chain scission reactions, leading to the formation of carbonyl and hydroxyl groups in the degraded polymer. [] Conversely, polyacetylenes with aromatic substituents demonstrate remarkable resistance to such radiation-induced degradation. [] This stark contrast highlights the crucial role of side chain structure in dictating the polymer's stability under gamma radiation.

Q2: Does the presence of oxygen affect the degradation of poly(this compound) under gamma radiation?

A2: Yes, the presence of oxygen plays a significant role in the gamma radiation-induced degradation of poly(this compound). Studies reveal that while poly(this compound) undergoes significant degradation in the presence of air, it remains virtually unaffected when irradiated under vacuum conditions. [] This observation suggests that oxygen participates in the degradation process, likely through reactions with free radicals generated by the radiation, ultimately leading to chain scission and polymer degradation.

Q3: Beyond radiation resistance, are there studies exploring other properties of poly(2-alkylacetylenes), particularly regarding gas permeability?

A3: Yes, research has investigated the gas permeation properties of poly(2-alkylacetylenes), including poly(this compound). [] Studies have systematically analyzed how the length of the alkyl side chain in these polymers influences their gas permeability. [] This research provides insights into the structure-property relationships governing the performance of these polymers in applications like gas separation membranes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.